molecular formula C10H8ClN3 B1418846 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine CAS No. 1159817-95-4

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Cat. No.: B1418846
CAS No.: 1159817-95-4
M. Wt: 205.64 g/mol
InChI Key: JWXDWMPUBMFQNP-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and methyl groups on the pyrimidine ring, along with a pyridinyl substituent, imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects . For example, high doses of this compound have been associated with liver and kidney damage in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of different metabolites . These metabolites can have their own biological activities, contributing to the overall effects of the compound. Additionally, this compound can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a catalyst like palladium on carbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol or methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction: Piperidine derivatives from the reduction of the pyridine ring.

Scientific Research Applications

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential anticancer agents.

    Agrochemicals: The compound can be used in the development of herbicides and fungicides due to its ability to interfere with biological pathways in plants and fungi.

    Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: Lacks the pyridinyl substituent, making it less versatile in terms of chemical reactivity and applications.

    4-Chloro-6-(pyridin-3-yl)pyrimidine: Lacks the methyl group, which can affect its electronic properties and reactivity.

    2-Methyl-4-(pyridin-3-yl)pyrimidine: Lacks the chlorine atom, reducing its potential for nucleophilic substitution reactions.

Uniqueness

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is unique due to the combination of chlorine, methyl, and pyridinyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds and materials.

Properties

IUPAC Name

4-chloro-2-methyl-6-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXDWMPUBMFQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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